3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]
Description
3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] is a spirocyclic compound featuring a fused indene-piperidine system. The ethoxy group at position 3 and methyl substituent at position 5 contribute to its unique physicochemical properties. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates .
Properties
IUPAC Name |
1-ethoxy-6-methylspiro[1,2-dihydroindene-3,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-18-15-11-16(6-8-17-9-7-16)14-5-4-12(2)10-13(14)15/h4-5,10,15,17H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWUCDJEYHHTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(CCNCC2)C3=C1C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the indene or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmacological activities.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] exerts its effects is not fully understood. its interactions with biological molecules likely involve binding to specific receptors or enzymes, influencing various molecular pathways. The spirocyclic structure may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] (CAS Number: 1422063-20-4) is a spiro compound characterized by its unique bicyclic structure, which has garnered interest in various fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C₁₆H₂₃NO
- Molecular Weight : 245.36 g/mol
- Structure : The compound features a spiro configuration that connects an indene moiety with a piperidine ring, contributing to its unique biological properties.
Research indicates that compounds similar to 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] may interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The spiro structure can influence the binding affinity and selectivity towards specific receptors, which is crucial for their pharmacological effects.
Antinociceptive Effects
Studies have demonstrated that spiropiperidine derivatives exhibit significant antinociceptive (pain-relieving) properties. For instance, compounds targeting delta opioid receptors (DORs) have shown efficacy in reducing pain responses in animal models. This suggests that 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] may also possess similar analgesic properties.
| Study | Findings |
|---|---|
| Quock et al. (1999) | Demonstrated DOR activation leading to analgesia in inflammatory pain models. |
| Kieffer & Gaveriaux-Ruff (2002) | Highlighted the role of DORs in mediating analgesia without the abuse potential associated with mu opioid receptors. |
Neuroprotective Properties
Emerging research suggests potential neuroprotective effects for this compound. Neuroprotection may arise from its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Synthesis and Derivatives
The synthesis of 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] typically involves the reaction of indene derivatives with piperidine under acidic conditions. This method allows for the introduction of functional groups that can enhance biological activity.
Synthetic Route Overview
- Starting Materials : Indene derivative and piperidine.
- Catalyst : Methanesulfonic acid.
- Conditions : Reflux in methanol.
- Yield : Varies based on reaction conditions but generally high for optimized processes.
Case Study 1: Analgesic Activity
In a study involving various spiropiperidine derivatives, it was found that modifications at the 5-position significantly influenced their analgesic activity. The presence of an ethoxy group at this position enhanced binding affinity to DORs.
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce cell death in neuronal cultures exposed to neurotoxic agents.
Q & A
Q. Advanced
- Substituent variation : Replace the ethoxy group with methoxy or halogenated analogs to assess electronic effects on bioactivity .
- Spiro-ring modification : Introduce heteroatoms (e.g., sulfur) into the piperidine ring to alter conformational flexibility .
- Computational modeling : Use density functional theory (DFT) to predict steric/electronic interactions and guide synthetic priorities .
What computational tools can expedite reaction design for novel derivatives?
Advanced
Quantum chemical calculations (e.g., Gaussian or ORCA) enable reaction path searches and transition-state analysis . Machine learning (ML) platforms, integrated with COMSOL Multiphysics, simulate reaction kinetics and optimize parameters like temperature and catalyst loading . Virtual screening (e.g., AutoDock) predicts binding affinities for target proteins, prioritizing derivatives for synthesis .
How should researchers address contradictions in experimental data (e.g., inconsistent yields or by-products)?
Q. Advanced
- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent, catalyst) affecting yield .
- By-product characterization : Use LC-MS or X-ray crystallography to identify impurities and refine purification protocols .
- Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to confirm reproducibility .
What purification methods are recommended for isolating high-purity spirocyclic compounds?
Basic
Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates diastereomers . Recrystallization from ethanol or acetonitrile improves purity for crystalline derivatives . For polar by-products, use reverse-phase HPLC with a C18 column and water/acetonitrile mobile phase .
How can the reactivity of the ethoxy group be leveraged for further functionalization?
Q. Advanced
- Nucleophilic substitution : Replace the ethoxy group with amines or thiols under acidic conditions (e.g., HCl in dioxane) .
- Oxidation : Convert ethoxy to carbonyl groups using Jones reagent or KMnO₄, enabling ketone-based conjugates .
- Protection/deprotection : Use TMSCl to protect hydroxyl intermediates during multi-step syntheses .
What methodologies support pharmacological profiling of this compound?
Q. Advanced
- In vitro assays : Screen for kinase inhibition (e.g., ATP-binding assays) or GPCR activity using fluorescence polarization .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Toxicity prediction : Apply QSAR models (e.g., TOPKAT) to estimate hepatotoxicity and mutagenicity .
How can green chemistry principles be integrated into its synthesis?
Q. Advanced
- Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME), a biodegradable alternative .
- Catalyst recycling : Use magnetic nanoparticle-supported Pd catalysts for easy recovery and reuse .
- Energy efficiency : Adopt microwave or flow-chemistry systems to reduce reaction time and waste .
What frameworks ensure robust data management and reproducibility in studies?
Q. Advanced
- Electronic lab notebooks (ELNs) : Track experimental parameters (e.g., stoichiometry, temperature) digitally .
- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via standardized metadata .
- Collaborative platforms : Use cloud-based tools (e.g., Benchling) for real-time data sharing and peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
